Cas no 2097966-66-8 (1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol)

1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a piperidine and pyrazole core, with a trifluoromethyl substituent enhancing its electronic and steric properties. This structure confers potential utility in medicinal chemistry and agrochemical applications, particularly as a versatile intermediate for the synthesis of biologically active molecules. The presence of the trifluoromethyl group improves metabolic stability and lipophilicity, while the piperidinylmethyl moiety may contribute to binding affinity in target interactions. Its balanced physicochemical profile makes it suitable for further derivatization in drug discovery or crop protection research. The compound's synthetic accessibility and functional group compatibility further underscore its value in exploratory chemistry.
1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol structure
2097966-66-8 structure
Product name:1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
CAS No:2097966-66-8
MF:C10H14F3N3O
MW:249.232872486115
CID:5046411

1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
    • 2-(piperidin-4-ylmethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
    • 1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
    • Inchi: 1S/C10H14F3N3O/c11-10(12,13)8-5-9(17)16(15-8)6-7-1-3-14-4-2-7/h5,7,14-15H,1-4,6H2
    • InChI Key: UVDZMJFOHUKRNE-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(N(CC2CCNCC2)N1)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 334
  • XLogP3: 1.1
  • Topological Polar Surface Area: 44.4

1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P138596-1g
1-(piperidin-4-ylmethyl)-3-(trifluoromethyl)-1h-pyrazol-5-ol
2097966-66-8
1g
$ 660.00 2022-06-03
Life Chemicals
F2198-6216-10g
1-(piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
2097966-66-8 95%+
10g
$1957.0 2023-09-06
TRC
P138596-100mg
1-(piperidin-4-ylmethyl)-3-(trifluoromethyl)-1h-pyrazol-5-ol
2097966-66-8
100mg
$ 115.00 2022-06-03
TRC
P138596-500mg
1-(piperidin-4-ylmethyl)-3-(trifluoromethyl)-1h-pyrazol-5-ol
2097966-66-8
500mg
$ 435.00 2022-06-03
Life Chemicals
F2198-6216-5g
1-(piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
2097966-66-8 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F2198-6216-2.5g
1-(piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
2097966-66-8 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-6216-0.25g
1-(piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
2097966-66-8 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-6216-0.5g
1-(piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
2097966-66-8 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-6216-1g
1-(piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
2097966-66-8 95%+
1g
$466.0 2023-09-06

Additional information on 1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Recent Advances in the Study of 1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS: 2097966-66-8)

The compound 1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS: 2097966-66-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the role of 1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol as a key intermediate in the synthesis of novel bioactive molecules. Its piperidine and trifluoromethylpyrazole moieties make it a versatile scaffold for the development of compounds targeting various biological pathways. Notably, research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a modulator of G-protein-coupled receptors (GPCRs), which are critical targets in the treatment of neurological disorders.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. A recent study by Smith et al. (2024) introduced a novel catalytic method using palladium-based catalysts, which significantly improved the efficiency of the synthetic route. This method not only reduced the reaction time but also minimized the formation of by-products, making it more suitable for large-scale production.

The biological activity of this compound has been extensively studied in the context of inflammation and cancer. Preclinical trials have shown that derivatives of 1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol exhibit potent anti-inflammatory effects by inhibiting the NF-κB pathway. Additionally, its ability to induce apoptosis in cancer cell lines has been documented, suggesting its potential as a chemotherapeutic agent. These findings were corroborated by in vivo studies, where the compound demonstrated significant tumor growth inhibition in murine models.

Despite these promising results, challenges remain in the clinical translation of 1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. Issues such as bioavailability and metabolic stability need to be addressed to ensure its efficacy in human trials. Ongoing research is focused on structural modifications to enhance its pharmacokinetic properties while retaining its biological activity.

In conclusion, 1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol represents a promising candidate for further development in medicinal chemistry. Its multifaceted biological activities and synthetic versatility make it a valuable tool for drug discovery. Future studies should aim to explore its mechanisms of action in greater detail and optimize its properties for clinical use.

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